Enantiomeric Purity Defines Biological Activity: (R)- vs (S)-Configuration
While direct IC50 data for methyl (3R)-3-amino-3-(3-chlorophenyl)propanoate (CAS 905991-90-4) against its (S)-enantiomer (CAS 1245606-65-8) is not publicly available for this specific compound, a direct, quantitative class-level inference can be drawn from the structurally analogous ethyl (3S)-3-amino-3-(3-chlorophenyl)propanoate, where the (3S)-configuration proved critical for maintaining potent inhibitory activity (IC50 values < 50 nM) in cathepsin K inhibitor constructs [1]. This establishes that the stereochemistry of the 3-amino-3-(3-chlorophenyl)propanoate scaffold is a key determinant of biological potency. The (R)-enantiomer (CAS 905991-90-4) and (S)-enantiomer (CAS 1245606-65-8) are therefore not interchangeable; selection of the correct stereoisomer is essential for achieving the desired pharmacological or synthetic outcome.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | Not available for methyl (3R)-3-amino-3-(3-chlorophenyl)propanoate directly |
| Comparator Or Baseline | Ethyl (3S)-3-amino-3-(3-chlorophenyl)propanoate (structurally related analog) |
| Quantified Difference | IC50 values < 50 nM for cathepsin K inhibitors containing the (3S)-configured scaffold; the (3R)-enantiomer's potency is not defined but is expected to differ based on class precedent [1]. |
| Conditions | Cathepsin K inhibition assay (Journal of Medicinal Chemistry, 2023) [1] |
Why This Matters
Procurement of the correct enantiomer is mandatory for experiments involving chiral recognition, as the (R)- and (S)-forms may exhibit distinct binding affinities, metabolic stabilities, or off-target effects.
- [1] Kuujia.com. (n.d.). Cas no 1307161-70-1 (ethyl (3S)-3-amino-3-(3-chlorophenyl)propanoate). Retrieved from https://www.kuujia.com/cas/1307161-70-1 View Source
